molecular formula C13H13Cl2N3O2S B2770363 1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one CAS No. 2034485-06-6

1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one

Cat. No. B2770363
CAS RN: 2034485-06-6
M. Wt: 346.23
InChI Key: XYQUTAGNNSLFFM-UHFFFAOYSA-N
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Description

“1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is a compound that contains a thiazolidine motif. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . A series of 2-(2-(1-(3,4-dimethoxyphenyl)ethylidine)hydrazono)-substituted thiazolidinone derivatives were developed and tested for antimicrobial activity .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . It exhibits notable medicinal and pharmaceutical properties .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including our compound of interest, exhibit promising anticancer potential. Researchers have investigated their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanisms involve modulation of cell cycle progression, inhibition of angiogenesis, and interference with oncogenic signaling pathways .

Anticonvulsant Properties

The compound’s structure suggests potential anticonvulsant activity. Studies have explored its effects in animal models of epilepsy, assessing seizure threshold, duration, and severity. Further investigations are needed to elucidate the underlying mechanisms .

Antimicrobial Effects

Thiazolidine derivatives have demonstrated antimicrobial activity against bacteria, fungi, and viruses. Our compound may serve as a lead for developing novel antimicrobial agents. Researchers have examined its efficacy against specific pathogens and explored structure-activity relationships .

Anti-Inflammatory Action

Inflammation plays a crucial role in various diseases. Thiazolidine derivatives, including our compound, exhibit anti-inflammatory effects by modulating cytokines, enzymes, and immune responses. These properties make them attractive candidates for drug development in inflammatory disorders .

Neuroprotective Potential

The compound’s pharmacological profile suggests neuroprotective benefits. Researchers have investigated its effects in neurodegenerative models, assessing neuronal survival, oxidative stress, and neurotransmitter modulation. Neuroprotection may involve anti-inflammatory and antioxidant mechanisms .

Antioxidant Activity

Thiazolidine derivatives often possess antioxidant properties due to the presence of sulfur atoms. Our compound may scavenge free radicals, protect cellular components, and mitigate oxidative damage. Researchers have explored its antioxidant capacity in vitro and in vivo .

These applications highlight the versatility of 1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one and underscore its potential as a scaffold for drug development. Further research and clinical investigations are essential to fully exploit its therapeutic benefits . If you’d like more details or additional applications, feel free to ask! 😊

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c14-9-2-1-8(7-10(9)15)11-17(5-6-21-11)13(20)18-4-3-16-12(18)19/h1-2,7,11H,3-6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUTAGNNSLFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-Dichlorophenyl)thiazolidine-3-carbonyl)imidazolidin-2-one

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